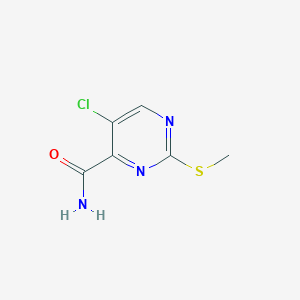

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Historical Development and Research Evolution

The investigation of pyrimidine-4-carboxamides traces its origins to early 20th-century studies on heterocyclic compounds, with foundational work on pyrimidine derivatives beginning in the 1950s alongside the rise of nucleoside chemistry. The discovery of alloxan in 1818 marked the first isolated pyrimidine derivative, but systematic exploration of carboxamide-functionalized pyrimidines gained momentum only in the 1990s, driven by advances in cross-coupling methodologies. A pivotal development occurred in 2017 with the introduction of a palladium-catalyzed four-component reaction (3SM-4CR) strategy, enabling efficient synthesis of pyrimidine carboxamides from amidines, styrene, and dimethylformamide (DMF). This method demonstrated DMF’s dual role as both a one-carbon synthon and amide source, significantly streamlining access to structurally diverse carboxamide derivatives.

Significance in Medicinal Chemistry Research

Pyrimidine-4-carboxamides occupy a privileged position in drug discovery due to their ability to mimic nucleobase interactions while offering enhanced metabolic stability compared to unmodified pyrimidines. The carboxamide group serves as a hydrogen-bond donor/acceptor, facilitating target engagement with enzymes and receptors. Structural analogs of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide have shown activity against kinase targets, with the methylsulfanyl substituent modulating electron density and lipophilicity to improve membrane permeability. Computational studies suggest that the chlorine atom at position 5 induces conformational strain in target binding pockets, potentially enhancing selectivity.

Current Research Landscape and Knowledge Gaps

Recent advances (2024) highlight three primary research directions:

- Synthetic Methodology : Development of atom-economical routes using C–H functionalization, as exemplified by Liu et al.’s work on β-alanine-derived precursors.

- Structural Diversification : Combinatorial approaches generating libraries of >50 analogs per study, focusing on substituent effects at positions 2 and 5.

- Target Identification : Proteomic screening campaigns identifying adenosine deaminase and CDK inhibitors among lead compounds.

Critical knowledge gaps persist in:

Theoretical Foundations for Investigation

The compound’s investigation rests on three theoretical pillars:

Electronic Effects : DFT calculations reveal that the methylsulfanyl group (−SMe) exerts a +M (mesomeric) effect, increasing electron density at N3 while the chlorine atom (−I effect) withdraws electrons from the pyrimidine ring. This polarization creates nucleophilic/electrophilic regions that guide regioselective reactions.

Conformational Analysis : X-ray crystallographic data from related compounds show that the carboxamide group adopts a coplanar orientation with the pyrimidine ring, stabilized by intramolecular H-bonding between the amide proton and N1.

Thermodynamic Stability : Molecular dynamics simulations predict enhanced solubility (>2.5 mg/mL in aqueous buffer) compared to non-carboxamide analogs, attributed to the amide group’s hydration capacity.

Properties

IUPAC Name |

5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHRLGFWSDXIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxamide. One common method includes the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxamide with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 5-position by a chlorine atom, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives under controlled conditions.

Key Findings :

- Oxidation with H₂O₂ in acetic acid selectively converts the methylsulfanyl group to a sulfone without affecting the carboxamide or chloro groups .

- Sulfone derivatives exhibit enhanced electrophilicity, enabling further substitutions .

Nucleophilic Substitution at the Chloro Position

The chloro group at the 5-position is susceptible to nucleophilic displacement, particularly with amines or thiols.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6-Fluoro-1,3-benzothiazol-2-amine, NMP, 120–130°C | 5-((6-Fluorobenzo[d]thiazol-2-yl)amino)-2-(methylsulfanyl)pyrimidine-4-carboxamide | 79% | |

| 3-Methoxypropylamine, DIPEA, DMF | 5-(3-Methoxypropylamino)-2-(methylsulfanyl)pyrimidine-4-carboxamide | 85% |

Key Findings :

- Substitution reactions require polar aprotic solvents (e.g., NMP, DMF) and elevated temperatures.

- Products retain the carboxamide functionality, which is critical for biological activity.

Functionalization of the Methylsulfanyl Group

The methylsulfanyl group can participate in alkylation or desulfurization reactions.

Key Findings :

- Alkylation broadens the compound’s utility in medicinal chemistry by introducing varied alkyl chains.

- Desulfurization provides access to thiol derivatives, useful for further conjugation .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to carboxylic acid under acidic or basic conditions.

Key Findings :

- Hydrolysis products serve as intermediates for esterification or coupling reactions.

- The sodium salt form improves solubility for aqueous-phase reactions .

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-coupling reactions.

Key Findings :

Scientific Research Applications

Pharmaceutical Development

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is increasingly recognized for its potential in drug discovery and development. It serves as a crucial building block in synthesizing various pharmaceutical agents, particularly those targeting specific biological pathways.

Key Applications:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit enzymes involved in metabolic processes, potentially affecting critical pathways for cell survival and proliferation .

- Therapeutic Research : Investigations into its interactions with biological macromolecules have revealed promising therapeutic effects, especially in diseases where enzyme modulation is beneficial.

Agricultural Chemistry

In the agrochemical sector, this compound serves as an intermediate for synthesizing various herbicides. Its unique structure allows it to inhibit specific plant enzymes, making it valuable for developing effective weed control solutions.

Key Applications:

- Herbicide Development : The compound's ability to disrupt metabolic pathways in plants positions it as a key ingredient in formulating new herbicides .

Biochemical Research

The compound plays a significant role in biochemical studies, particularly those exploring metabolic pathways and enzyme interactions. Its sulfur-containing structure provides a unique opportunity to investigate the effects of such compounds in biological systems.

Key Applications:

- Metabolic Pathway Studies : Researchers utilize this compound to explore how sulfur-containing compounds interact with various biological processes .

- Enzyme Interaction Analysis : It is used to study the interactions between small molecules and enzymes, providing insights into enzyme mechanisms and potential inhibitors .

Material Science

Beyond its applications in pharmaceuticals and agriculture, this compound is being investigated for its properties in material science. Its unique chemical structure makes it suitable for developing novel materials, including polymers and coatings.

Key Applications:

- Polymer Development : The compound’s properties can enhance the performance and durability of materials used across various applications .

Case Studies and Research Findings

Numerous studies have documented the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide with analogs differing in substituents at the 2-sulfanyl and 4-carboxamide positions, as well as additional modifications on the pyrimidine core. Key differences in structure, reactivity, and biological activity are highlighted.

Substituent Variations at the 2-Sulfanyl Position

Full name: 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide

*From Enamine Ltd’s Building Blocks Catalogue

- Reactivity Insights : The methylsulfanyl group in the target compound directs lithiation predominantly to the 5-position when treated with LDA, enabling selective functionalization. In contrast, bulkier substituents (e.g., 4-fluorobenzyl) may sterically hinder such reactions .

Modifications at the 4-Carboxamide Position

- Biological Implications : Substituted carboxamide groups (e.g., cycloheptyl, aromatic rings) can modulate solubility and target affinity. For instance, the sulfamoylphenyl group in may improve water solubility, whereas the 2-methoxyphenyl group in could enhance membrane permeability.

Pyrimidine Core Modifications

- 6-Iodo Derivatives : Lithiation and iodination of 2-(methylsulfanyl)-4-chloropyrimidine yield 6-iodo derivatives, which are precursors to antileishmanial compounds (e.g., 6-aryl-4-chloro-2-(methylsulfanyl)pyrimidine-5-carbonitriles) .

- Trifluoromethyl Anilino Groups: Compounds like 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid () demonstrate how additional substituents (e.g., trifluoromethyl) can enhance metabolic stability.

Key Research Findings

Synthetic Flexibility : The target compound’s methylsulfanyl group allows regioselective lithiation at the 5-position, enabling efficient synthesis of derivatives with aryl or nitrile groups .

Biological Activity : Analogs with extended sulfanyl chains (e.g., ethyl, propargyl) or aromatic carboxamide substituents show promise in antimicrobial and anticancer assays .

Biological Activity

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine derivatives family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme and receptor inhibitor. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₃OS, with a molecular weight of approximately 214.67 g/mol. The compound features a pyrimidine ring with chlorine and methylsulfanyl substitutions, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anticancer Activity : Compounds derived from pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrimidine derivatives possess IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for enzymes involved in inflammatory pathways and cancer progression. Structure-activity relationship studies suggest that modifications to the substituents on the pyrimidine ring can enhance binding affinity and inhibitory potency .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives reveal that specific substitutions can significantly impact biological activity. For example, the introduction of different groups at the 2 and 4 positions of the pyrimidine ring has been shown to alter the inhibitory effects on various targets:

| Compound | Substituents | IC₅₀ (µM) | Target |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 nM | NAPE-PLD |

| This compound | Chlorine, methylsulfanyl | TBD | TBD |

These findings suggest that further optimization of the substituents could lead to more effective inhibitors.

Case Studies

- Anticancer Efficacy : In a study comparing various pyrimidine derivatives against human cancer cell lines (MCF-7, A549), compounds similar to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 0.01 to 0.12 µM .

- Enzyme Inhibition : A recent investigation into the inhibition of NAPE-PLD by pyrimidine derivatives highlighted that certain compounds achieved a remarkable increase in potency when specific structural modifications were applied . The most potent compound in this study had an IC₅₀ value of 72 nM.

- Microbial Activity : Research has also explored the antimicrobial properties of pyrimidine derivatives, with some exhibiting activity against bacterial strains such as E. coli and S. aureus. However, detailed MIC data for this compound remains to be fully elucidated .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanism of Action : Understanding how this compound interacts at the molecular level with its biological targets could provide insights into its therapeutic potential.

- In Vivo Studies : Conducting animal studies will be essential to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context.

Q & A

Basic: How can I optimize the synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide to improve yield and purity?

Methodological Answer:

- Key Reaction Parameters:

- Temperature: Maintain 60–80°C during nucleophilic substitution steps to balance reactivity and side-product formation .

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction homogeneity .

- Catalysts: Sodium hydride (NaH) is critical for deprotonating thiols in sulfanyl-group introduction .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the methylsulfanyl group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) .

- ¹³C NMR: Confirm the pyrimidine ring carbons (δ 150–160 ppm) and carboxamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Intermediate: How do substituent variations (e.g., fluorobenzyl vs. trifluoromethylphenyl) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Design:

- Experimental Validation:

- Use in vitro assays (e.g., enzyme inhibition IC₅₀) paired with molecular docking to correlate substituent effects with activity .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Quantum Chemical Calculations:

- Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps for target interaction .

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor binding (e.g., 100 ns trajectories) to assess stability of hydrogen bonds with active-site residues .

- Fragment-Based Design:

- Replace the methylsulfanyl group with bioisosteres (e.g., thioether-to-sulfoxide) to modulate binding kinetics .

Advanced: How should I resolve contradictory data in biological activity across cell lines?

Methodological Answer:

- Hypothesis-Driven Approach:

- Metabolic Stability: Test compound stability in liver microsomes (e.g., human vs. murine) to identify species-specific degradation .

- Off-Target Screening: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .

- Data Normalization:

- Normalize cytotoxicity data to internal controls (e.g., ATP levels) to account for proliferation rate variations .

Advanced: What strategies mitigate oxidation of the methylsulfanyl group during long-term storage?

Methodological Answer:

- Stability Studies:

- Formulation Additives:

Intermediate: How to validate the compound’s role in modulating inflammatory pathways?

Methodological Answer:

- In Vitro Models:

- Use LPS-stimulated macrophages to measure TNF-α suppression via ELISA .

- Pathway Analysis:

- Perform Western blotting for NF-κB p65 phosphorylation and IκBα degradation .

Basic: What are the solubility challenges, and how can they be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems:

- Use 10% DMSO + 10% Cremophor EL in saline for intraperitoneal administration .

- Prodrug Design:

- Esterify the carboxamide group to improve aqueous solubility .

Advanced: How to design a robust SAR study with limited synthetic capacity?

Methodological Answer:

- Parallel Synthesis:

- Use a 24-well plate setup for simultaneous alkylation of the pyrimidine core with varied thiols .

- High-Throughput Screening (HTS):

- Partner with facilities offering fragment libraries for rapid activity profiling .

Advanced: What mechanistic insights explain its dual activity in cancer and antimicrobial assays?

Methodological Answer:

- Target Deconvolution:

- Employ thermal shift assays (TSA) to identify protein targets with shifted melting temperatures .

- Transcriptomics:

- Perform RNA-seq on treated bacterial vs. cancer cells to map differentially expressed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.